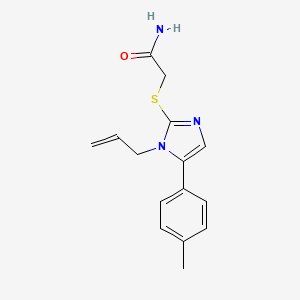
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioacetamide derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen. The compound has a molecular formula of C15H17N3OS and a molecular weight of 291.38 g/mol.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the reaction of p-tolyl-1,2-diamine with allyl bromide to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form the final product.
Starting Materials
p-tolyl-1,2-diamine, allyl bromide, chloroacetic acid
Reaction
Step 1: React p-tolyl-1,2-diamine with allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol., Step 2: React 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Mécanisme D'action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in the body. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. The compound has been found to exhibit various effects on the body, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is that it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One potential direction is to further investigate the mechanism of action of the compound and identify specific targets in the body. Another direction is to explore the potential applications of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to investigate the toxicity profile of the compound and identify any potential side effects.
Applications De Recherche Scientifique
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFHNXNUWAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
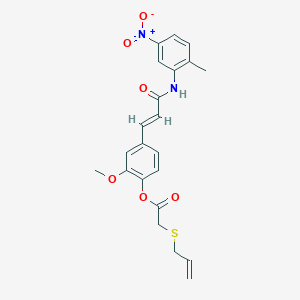
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
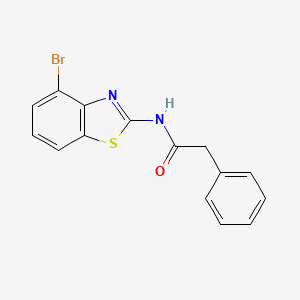
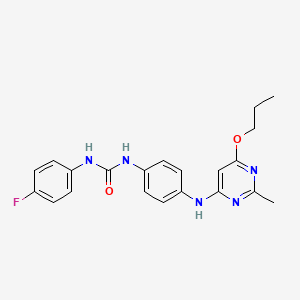
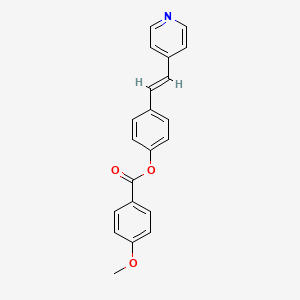
![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
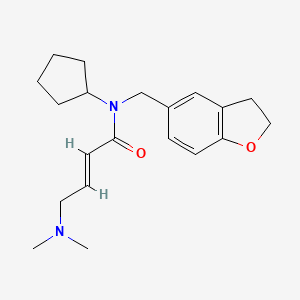
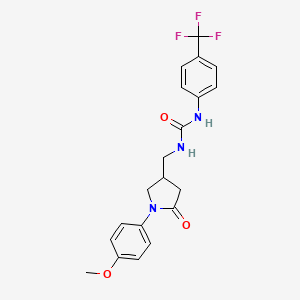
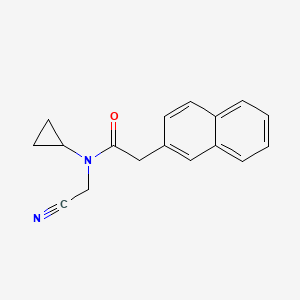
![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2458245.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide](/img/structure/B2458246.png)